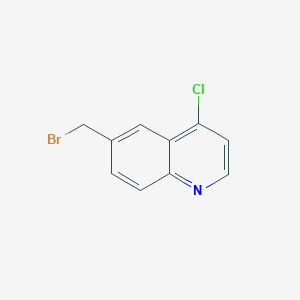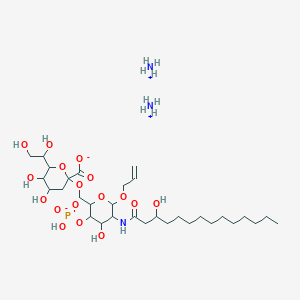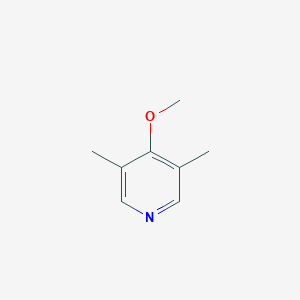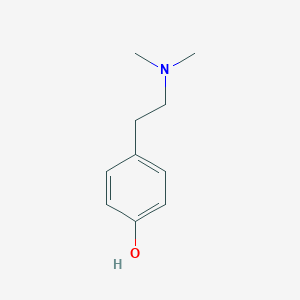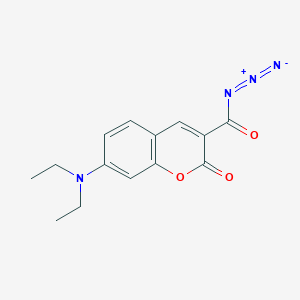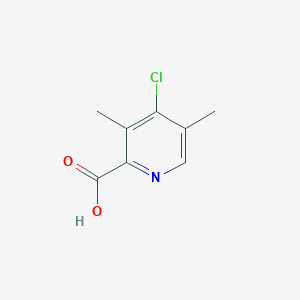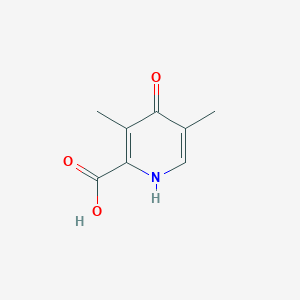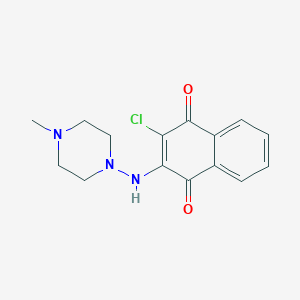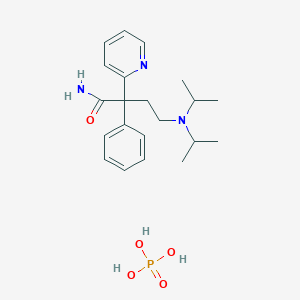
1-Phosphoryloxy-2,3-dihydroxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphoryloxy-2,3-dihydroxycyclohexane, also known as phosphocyclohexane, is a cyclic phosphate compound that has been studied for its potential applications in the field of biochemistry and pharmaceutical research. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-Phosphoryloxy-2,3-dihydroxycyclohexane involves the hydrolysis of the cyclic phosphate bond by the enzyme alkaline phosphatase. This process results in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Biochemische Und Physiologische Effekte
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-Phosphoryloxy-2,3-dihydroxycyclohexane in lab experiments is its unique biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-Phosphoryloxy-2,3-dihydroxycyclohexane. One potential avenue of research is the development of novel inhibitors of pyruvate dehydrogenase kinase using this compound as a lead compound. Additionally, further studies are needed to fully understand the anti-inflammatory properties of this compound and its potential applications in the treatment of various inflammatory conditions.
Synthesemethoden
The synthesis of 1-Phosphoryloxy-2,3-dihydroxycyclohexane can be achieved through the reaction of cyclohexene oxide with phosphoric acid. This reaction results in the formation of the cyclic phosphate compound, which can be purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a substrate for the enzyme alkaline phosphatase. This enzyme catalyzes the hydrolysis of the cyclic phosphate bond, resulting in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Eigenschaften
CAS-Nummer |
146333-15-5 |
|---|---|
Produktname |
1-Phosphoryloxy-2,3-dihydroxycyclohexane |
Molekularformel |
C6H13O6P |
Molekulargewicht |
212.14 g/mol |
IUPAC-Name |
(2,3-dihydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13O6P/c7-4-2-1-3-5(6(4)8)12-13(9,10)11/h4-8H,1-3H2,(H2,9,10,11) |
InChI-Schlüssel |
NBMXVMPPXJFUTI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
Synonyme |
1,2,3-cyclohexanetriol-1-phosphate 1-phosphoryloxy-2,3-dihydroxycyclohexane cis-1,2,3-cyclohexanetriol-1-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



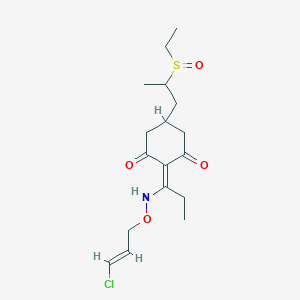
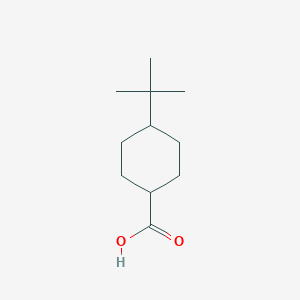
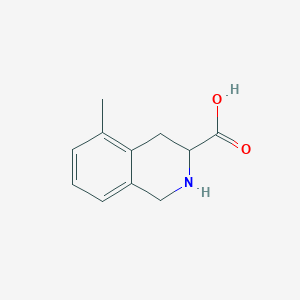
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
